Thiacloprid-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

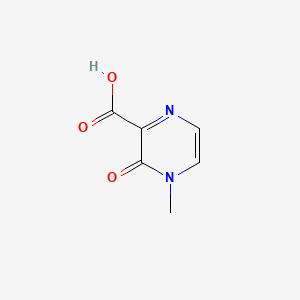

噻虫啉-d4是噻虫啉的氘代形式,噻虫啉是一种新烟碱类杀虫剂。 它主要用作定量分析各种分析应用中噻虫啉的内标,例如气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS) 。 该化合物以用四个氘原子取代四个氢原子为特征,这有助于在分析过程中将其与非氘代噻虫啉区分开来 .

作用机制

生化分析

Biochemical Properties

Thiacloprid-d4, like Thiacloprid, is an antagonist of nicotinic acetylcholine receptors (nAChRs), with an IC50 of 2.7 nM for the Drosophila melanogaster enzyme . This interaction with nAChRs is key to its insecticidal activity.

Cellular Effects

This compound’s effects on cells are primarily through its interaction with nAChRs. By antagonizing these receptors, it disrupts normal cellular signaling, leading to paralysis and death in insects .

Molecular Mechanism

The molecular mechanism of this compound involves binding to nAChRs, inhibiting the action of acetylcholine, a neurotransmitter. This inhibition disrupts nerve signals, leading to the insecticidal effects .

Temporal Effects in Laboratory Settings

Thiacloprid, the non-deuterated form, is known to be resistant to hydrolysis and photolysis , suggesting that this compound may have similar stability.

Dosage Effects in Animal Models

Thiacloprid is known to be toxic to mice at a dose of 28 mg/kg , suggesting that this compound may have similar toxicity at high doses.

Metabolic Pathways

Microbial systems are known to metabolize Thiacloprid by releasing the cyano group and oxidizing the hydroxyl group to generate 4-hydroxy Thiacloprid . It is likely that this compound undergoes similar metabolic transformations.

准备方法

合成路线和反应条件

噻虫啉-d4的合成涉及将氘原子掺入噻虫啉分子中。一种常见的方法是对噻虫啉中的噻唑烷环进行氘代。 这可以通过在合成过程中使用氘代试剂和溶剂来实现 。 反应条件通常涉及在氘代溶剂(如氘代甲醇)的存在下加热反应物,以促进氢原子与氘原子的交换 .

工业生产方法

噻虫啉-d4的工业生产遵循与实验室合成类似的原理,但规模更大。该过程涉及使用专门的设备来处理氘代试剂和溶剂。反应条件经过优化,以确保最终产品的高产率和纯度。 然后,使用重结晶或色谱等技术对合成的噻虫啉-d4进行纯化,以去除任何杂质 .

化学反应分析

反应类型

噻虫啉-d4经历各种化学反应,包括:

常用试剂和条件

主要形成的产物

科学研究应用

噻虫啉-d4广泛用于科学研究中的各种应用,包括:

相似化合物的比较

类似化合物

吡虫啉: 另一种作用机制类似的新烟碱类杀虫剂.

噻虫嗪: 一种用于类似目的的新烟碱类杀虫剂.

啶虫脒: 同一类别中的另一种化合物,具有类似的应用.

噻虫啉-d4 的独特性

噻虫啉-d4 的独特性在于其氘代性质,这使其成为分析应用的理想内标。 氘原子的存在允许对复杂样品中的非氘代噻虫啉进行精确定量和区分 .

属性

CAS 编号 |

1793071-39-2 |

|---|---|

分子式 |

C10H9ClN4S |

分子量 |

256.75 g/mol |

IUPAC 名称 |

[3-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterio-1,3-thiazolidin-2-ylidene]cyanamide |

InChI |

InChI=1S/C10H9ClN4S/c11-9-2-1-8(5-13-9)6-15-3-4-16-10(15)14-7-12/h1-2,5H,3-4,6H2/i3D2,4D2 |

InChI 键 |

HOKKPVIRMVDYPB-KHORGVISSA-N |

SMILES |

C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl |

手性 SMILES |

[2H]C1(C(SC(=NC#N)N1CC2=CN=C(C=C2)Cl)([2H])[2H])[2H] |

规范 SMILES |

C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl |

同义词 |

Thiacloprid-d4; [N(Z)]-N-[3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]cyanamide-d4; [N(Z)]-[3-[(6-Chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]cyanamide; Bariard-d4; Biscaya; Calypso-d4; Calypso (pesticide)-d4; Calypso 70WG-d4; Calypso |

产品来源 |

United States |

Q1: What is Thiacloprid-d4 and why was it used in this study?

A1: this compound is a deuterated form of the neonicotinoid insecticide Thiacloprid. It is commonly employed as an internal standard in analytical chemistry, particularly in mass spectrometry.

Q2: How does the use of this compound contribute to the reliability of the study's findings?

A2: The use of this compound as an internal standard contributes significantly to the reliability of the study's findings [] in several ways:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571409.png)

![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)

![4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile](/img/structure/B571416.png)

![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)